molecular formula C23H19N3O4 B1201829 N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No. B1201829
M. Wt: 401.4 g/mol
InChI Key: HZZGBUKOGHGEBN-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide is a member of benzamides.

Scientific Research Applications

  • Antidiabetic Screening : A study explored the synthesis of dihydropyrimidine derivatives related to the given compound and evaluated their in vitro antidiabetic activity. They employed the α-amylase inhibition assay, which is significant for diabetes research (Lalpara et al., 2021).

  • Nematocidal Activity : Another research focused on synthesizing novel 1,2,4-oxadiazole derivatives, including compounds similar to the one , to assess their nematocidal activities. These compounds showed promising activity against Bursaphelenchus xylophilus, a parasitic nematode (Liu et al., 2022).

  • Anticancer Evaluation : There was also a study on the design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds, related to the query compound, were evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent anticancer activities (Ravinaik et al., 2021).

  • Antibacterial Activity : A study on the synthesis of novel 1,3,4-oxadiazoles with a 4-methoxyphenyl group, similar to the compound , evaluated their antibacterial activity. The study showed the potential of these compounds as antibacterial agents (Aghekyan et al., 2020).

  • Antiplasmodial Activities : Research on acyl derivatives of 3-aminofurazanes, which include structural similarities to the query compound, demonstrated activity against different strains of Plasmodium falciparum, a malaria-causing parasite. The study revealed structure–activity relationships and antiplasmodial activity (Hermann et al., 2021).

properties

Product Name

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

InChI

InChI=1S/C23H19N3O4/c1-28-17-12-10-15(11-13-17)21-25-23(30-26-21)20-9-4-3-8-19(20)22(27)24-16-6-5-7-18(14-16)29-2/h3-14H,1-2H3,(H,24,27)

InChI Key

HZZGBUKOGHGEBN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
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N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
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N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
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N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Reactant of Route 5
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N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide
Reactant of Route 6
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N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

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